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Compound of Interest

Compound Name: 3,6-Dimethyloctan-3-ol

CAS No.: 151-19-9

Cat. No.: B092798 Get Quote

Executive Summary
3,6-Dimethyloctan-3-ol is a saturated tertiary alcohol used in fragrance formulations and as a

synthetic intermediate.[1][2] Its structural elucidation is complicated by the presence of two

stereogenic centers at C3 and C6.[1][2] This creates two pairs of enantiomers (four

stereoisomers total), which manifest as two distinct diastereomers (syn/anti or l/u) in achiral

NMR solvents.[1][2]

This guide provides a validated protocol for assigning the

C chemical shifts, distinguishing diastereomeric signal splitting, and verifying structural integrity
against theoretical baselines.

Structural Analysis & Stereochemistry
Before data acquisition, the analyst must understand the topicity of the nuclei.[1][2]

Molecule: 3,6-Dimethyloctan-3-ol[1][2][3][4][5][6]

Formula:

Chiral Centers:

C3: Quaternary carbon bonded to -OH, -Methyl, -Ethyl, and the C4-C8 chain.[1][2]
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C6: Methine carbon bonded to -Methyl, -Ethyl, -H, and the C5-C1 chain.[1][2]

NMR Consequence: In a standard solvent (

), the two diastereomers will likely display slightly different chemical shifts, particularly for
carbons near the stereocenters (C3, C4, C5, C6, and their attached methyls).[1][2]

Predicted Chemical Shift Reference Table
Note: As proprietary experimental libraries vary, these values are calculated based on

substituent additivity rules (Grant-Paul) and topological environments. Use these as the

assignment baseline.
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Carbon Label Type

Predicted Shift
(

, ppm)

Multiplicity
(DEPT-135)

Structural
Environment

C3 72.5 - 73.5 Absent

Quaternary

(carbinol).[1][2]

Deshielded by

OH.[1][2] Likely

doubled

(diastereomers).

[1][2]

C6 CH 36.0 - 37.5 Up (Positive)

Methine chiral

center.[1][2]

Branch point.

C4 38.0 - 39.5 Down (Negative) -position to OH.

[1][2]

C2 34.0 - 35.0 Down (Negative)
Ethyl group at

C3.[1][2]

C5 30.0 - 31.5 Down (Negative)

Linker between

chiral centers.[1]

[2]

C7 29.0 - 30.0 Down (Negative)
Ethyl group at

C6.[1][2]

C3-Me 26.0 - 27.5 Up (Positive)
Methyl directly

on C3.[1][2]

C6-Me 19.0 - 20.0 Up (Positive)
Methyl branch on

C6.[1][2]

C8 11.0 - 12.0 Up (Positive)

Terminal methyl

(ethyl group at

C6).[1][2]

C1 8.0 - 9.0 Up (Positive) Terminal methyl

(ethyl group at
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C3).[1][2]

Experimental Protocol
Sample Preparation
To ensure resolution of diastereomeric splitting (often < 0.1 ppm), concentration and viscosity

must be optimized to prevent line broadening.[1][2]

Solvent: Deuterated Chloroform (

, 99.8% D) with 0.03% TMS v/v.

Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent.

Why: High concentrations can induce viscosity broadening and H-bonding shifts.[1][2]

Filtration: Filter through a glass wool plug into a 5mm NMR tube to remove particulates that

degrade field homogeneity.[1][2]

Instrument Parameters (400 MHz or higher
recommended)
The detection of the quaternary C3 requires specific attention to relaxation times.[1][2]

Pulse Sequence:zgpg30 (Power-gated proton decoupling).[1][2]

Spectral Width: 220 ppm (approx -10 to 210 ppm).[1][2]

Relaxation Delay (D1):3.0 - 5.0 seconds.[1][2]

Critical: The C3 carbon has no attached protons (slow

relaxation).[1][2] A short D1 will suppress this signal relative to methyls.[1][2]

Scans (NS): Minimum 512 (for S/N > 100:1).

Temperature: 298 K (25°C).[1][2]
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Auxiliary Experiments (Mandatory for Assignment)
DEPT-135: Distinguishes

(positive) from

(negative) and

(null).

HSQC: Correlates protons to carbons. Essential for distinguishing the distinct methyl groups

(C1, C8, C3-Me, C6-Me).[1][2]

Assignment Logic & Workflow
The following diagram illustrates the logical flow for assigning the signals, specifically

addressing the diastereomeric issue.

Start: Acquire 13C & DEPT-135

Identify Quaternary C (C3)
Look for signal @ ~73 ppm

(Absent in DEPT)

Identify Methine (C6)
DEPT-135 Positive
Region: 30-40 ppm

Identify Methylenes (C2, C4, C5, C7)
DEPT-135 Negative

Identify Methyls (C1, C8, 3-Me, 6-Me)
DEPT-135 Positive
Region: 8-28 ppm

Diastereomer Check
Zoom on C3, C4, C5
Are peaks doubled?

Specific Assignment via HSQC
Correlate C1 (triplet H) vs 3-Me (singlet H)

Yes (Mixture) No (Pure Isomer)

Final Assignment Table
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Click to download full resolution via product page

Figure 1: Logical workflow for structural assignment of 3,6-dimethyloctan-3-ol, emphasizing

diastereomer detection.

Step-by-Step Elucidation
Step 1: The Anchor Point (C3) Locate the signal in the 70–75 ppm range.[1][2]

Validation: It must disappear in the DEPT-135 spectrum.[1][2]

Diastereomers: If the sample is a racemic mixture of diastereomers, you will likely see two

peaks separated by 0.05–0.2 ppm (e.g., 73.10 and 73.18 ppm).[1][2]

Step 2: The Chiral Methine (C6) Look for a positive DEPT signal in the 35–40 ppm range.[1][2]

It is the only methine in the molecule.[1][2]

Differentiation from Methyls: Use HSQC.[1][2] The proton attached to C6 will be a multiplet,

whereas methyl protons are singlets (3-Me) or triplets/doublets (terminal).[1][2]

Step 3: Methyl Group Sorting There are four methyl signals.[1][2] Use proton coupling patterns

(from

H NMR) via HSQC to sort them:

3-Me: Singlet in proton NMR (no neighbors). Carbon shift ~26-28 ppm.[1][2]

6-Me: Doublet in proton NMR. Carbon shift ~19-20 ppm.[1][2]

C1 & C8: Triplets in proton NMR.

C1: Attached to C2 (shifted by OH beta-effect). Likely lower field (~8-9 ppm) due to

shielding gamma-effect of OH?[1][2] Correction: Gamma effects usually shield.[1]

However, C1 is far from OH.[1][2] Standard ethyl terminal methyl is ~8-14 ppm.[1][2]

Differentiation: C1 is part of the ethyl group on the quaternary center.[1][2] C8 is part of the

ethyl group on the methine center.[1][2] Long-range HMBC is the definitive way to assign

these if they overlap.[1][2]
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Step 4: Methylene Sorting (The "Zipper")[1][2]

C4:

-position to OH. Deshielded (~38-40 ppm).[1][2]

C2:

-position to OH. Deshielded (~34-35 ppm).[1][2]

C5 & C7: Lower shifts (~29-31 ppm). C5 is between the two branch points and will show the

strongest diastereomeric splitting effects.[1][2]

Troubleshooting & Quality Control
"Missing" Quaternary Carbon
Symptom: The peak at ~73 ppm is invisible or buried in noise.[1][2] Cause: Long relaxation

time (

) of the quaternary carbon or insufficient D1 delay.[1][2] Solution: Increase D1 to 5 seconds. If
still weak, add trace Chromium(III) acetylacetonate [Cr(acac)

] as a relaxation agent (only for non-precious samples).[1]

Ambiguous Diastereomers
Symptom: Peaks look "fat" or have shoulders but aren't clearly split.[1][2] Cause: Field

inhomogeneity or insufficient resolution.[1][2] Solution:

Shim the magnet carefully (check TMS linewidth < 0.5 Hz).[1][2]

Apply Gaussian multiplication (gm) window function instead of Exponential multiplication

(em) during processing to enhance resolution.

Run the experiment in Benzene-d6 (

). The anisotropic effect of benzene often amplifies the chemical shift difference between
diastereomers (ASIS effect).[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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